

An In-depth Technical Guide to the Crystal Structure of Niobium Tetrachloride

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Compound of Interest

Compound Name: *Niobium chloride (NbCl₄)*

Cat. No.: *B085136*

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This technical guide provides a comprehensive analysis of the crystal structure of niobium tetrachloride (NbCl₄), tailored for researchers, scientists, and professionals in drug development who may utilize niobium compounds in various applications. This document outlines the crystallographic data, experimental protocols for structure determination, and a visualization of its unique structural features.

Introduction

Niobium(IV) chloride, a compound of significant interest in inorganic chemistry and materials science, presents as dark violet crystals that are highly sensitive to air and moisture.^{[1][2][3]} Its solid-state structure is not composed of discrete molecules but rather a one-dimensional polymeric arrangement, which gives rise to interesting magnetic and electronic properties.^{[1][4]} Understanding the precise crystal structure is crucial for elucidating these properties and for the rational design of new materials and chemical syntheses.

Crystallographic Data

Niobium tetrachloride crystallizes in the monoclinic system, belonging to the C2/m space group.^{[4][5]} The structure is characterized by one-dimensional chains of edge-sharing NbCl₆ octahedra.^{[1][4][5]} A defining feature of these chains is the presence of alternating short and long niobium-niobium distances, indicative of metal-metal bonding.^{[1][4][6]} The shorter Nb-Nb distance is approximately 3.029 Å, while the longer distance is about 3.794 Å.^{[1][6]} This pairing of niobium atoms results in the compound's diamagnetism.^[1]

The coordination environment around each niobium atom is octahedral, being bonded to six chlorine atoms.[5] There are three distinct crystallographic sites for the chlorine atoms; some are bonded to a single niobium atom, while others act as bridges between two niobium centers, facilitating the formation of the polymeric chain.[4][5] The Nb-Cl bond distances range from 2.32 to 2.55 Å.[5]

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic data for niobium tetrachloride.

| Parameter | Value |
|------------------------|------------------------|
| Chemical Formula | NbCl ₄ |
| Formula Weight | 234.718 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Lattice Parameters | |
| a | 12.22 Å |
| b | 6.86 Å |
| c | 8.39 Å |
| α | 90.00° |
| β | 131.17° |
| γ | 90.00° |
| Volume | 529.54 Å ³ |
| Z (Formula units/cell) | 2 |
| Calculated Density | 2.94 g/cm ³ |

Table 1: Crystallographic Data for Niobium Tetrachloride.[4][5]

Atomic Coordinates and Displacement Parameters

The positions of the atoms within the conventional unit cell are given below.

| Atom | Wyckoff Symbol | x | y | z |
|------|----------------|----------|----------|----------|
| Nb | 4g | 0 | 0.219204 | 0 |
| Cl1 | 4i | 0.681247 | 0 | 0.155079 |
| Cl2 | 4i | 0.291684 | 0.5 | 0.821998 |
| Cl3 | 8j | 0.976299 | 0.75573 | 0.702805 |

Table 2: Fractional Atomic Coordinates for Niobium Tetrachloride.[5]

Experimental Protocols

The determination of the crystal structure of niobium tetrachloride relies on the synthesis of high-quality single crystals followed by single-crystal X-ray diffraction analysis.

Synthesis of Niobium Tetrachloride Crystals

A common method for synthesizing single crystals of niobium tetrachloride involves the chemical vapor transport reaction between niobium pentachloride (NbCl_5) and elemental niobium metal.[1][6]

Methodology:

- A precisely weighed amount of niobium pentachloride (e.g., 5 g) and elemental niobium are sealed in an evacuated quartz ampoule.
- The ampoule is placed in a two-zone tube furnace to establish a temperature gradient.
- The zone containing the reactants (niobium metal) is heated to approximately 400 °C, while the other end of the ampoule, where crystal growth is desired, is maintained at a lower temperature, around 250 °C.[1]
- Over several days, the niobium pentachloride vapor reacts with the hot niobium metal to form gaseous lower niobium chlorides, including NbCl_4 .

- Niobium tetrachloride then deposits as single crystals in the cooler zone of the ampoule.
- Due to the high sensitivity of NbCl_4 to air and moisture, the ampoule is opened in an inert atmosphere (e.g., a glovebox) to recover the crystals.^{[1][2]}

Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure of niobium tetrachloride is single-crystal X-ray diffraction.

Methodology:

- **Crystal Mounting:** A suitable single crystal of NbCl_4 is selected under a microscope in an inert environment and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., $\text{Mo K}\alpha$ radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Reduction:** The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).
- **Structure Solution and Refinement:** The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

Structural Visualization

The polymeric chain structure of niobium tetrachloride is a key feature of its crystal lattice. The following diagram illustrates the connectivity of the edge-sharing NbCl_6 octahedra.

Schematic of the NbCl_4 polymeric chain structure.

Conclusion

The crystal structure of niobium tetrachloride has been accurately determined to be a monoclinic system with the space group C2/m. Its most notable feature is the one-dimensional polymeric chain of edge-sharing NbCl₆ octahedra with alternating niobium-niobium distances, which explains its diamagnetic nature. The detailed crystallographic data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and serve as a foundation for further investigations into its chemical and physical properties.

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